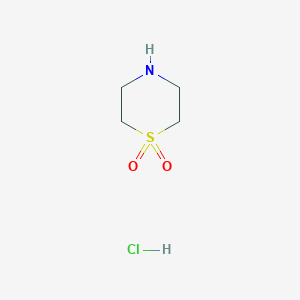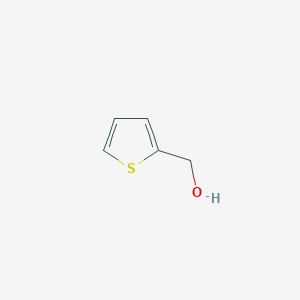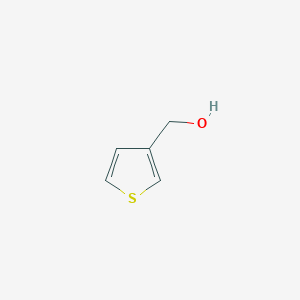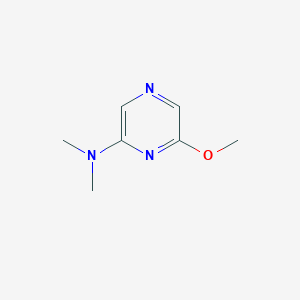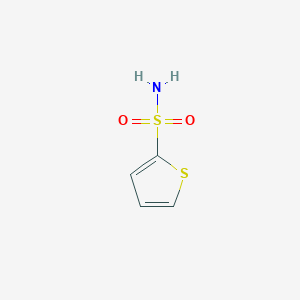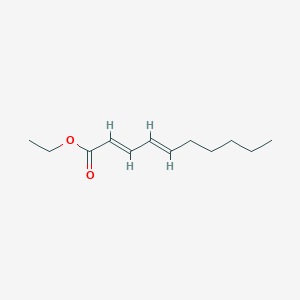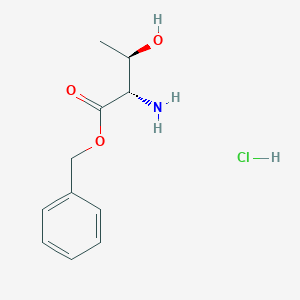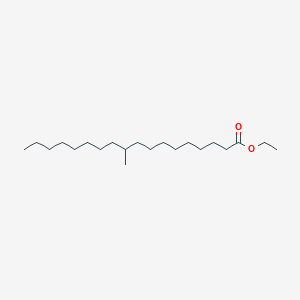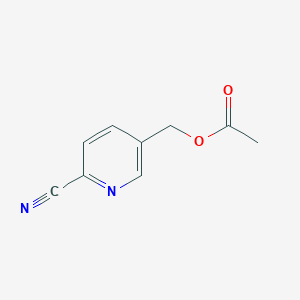
(6-Cyanopyridin-3-YL)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyanopyridin-3-YL)methyl acetate: is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyanopyridin-3-YL)methyl acetate typically involves the reaction of 3-hydroxymethylpyridine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (6-Cyanopyridin-3-YL)methyl acetate can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: (6-Cyanopyridin-3-YL)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids. It is also used in the development of new bioactive compounds with potential therapeutic applications .
Medicine: this compound has been investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes. It has shown promise in preclinical studies for its antiproliferative and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of (6-Cyanopyridin-3-YL)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antiproliferative effects .
Comparaison Avec Des Composés Similaires
- (6-Cyanopyridin-3-YL)methanol
- (6-Cyanopyridin-3-YL)methyl chloride
- (6-Cyanopyridin-3-YL)methylamine
Comparison: Compared to its analogs, (6-Cyanopyridin-3-YL)methyl acetate is unique due to its acetate functional group, which imparts different chemical reactivity and biological activity. For instance, the acetate group can undergo hydrolysis to form the corresponding alcohol, which may have different pharmacological properties .
Propriétés
IUPAC Name |
(6-cyanopyridin-3-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7(12)13-6-8-2-3-9(4-10)11-5-8/h2-3,5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDSWBUQMQWRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CN=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563691 |
Source


|
| Record name | (6-Cyanopyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-37-0 |
Source


|
| Record name | (6-Cyanopyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
